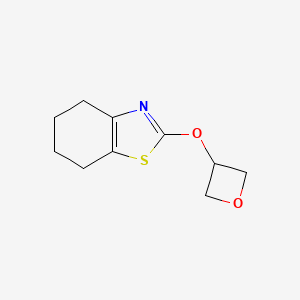

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

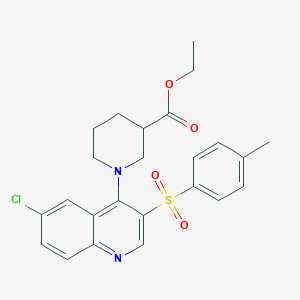

The compound 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their antitumor properties . The oxetane ring, a four-membered cyclic ether, is known for its strain and reactivity, which can be leveraged in various chemical transformations .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and can be modified to introduce various substituents, such as oxetane, to the benzothiazole core. For instance, the Jacobsen cyclization is a common method used to synthesize fluorinated benzothiazoles . Similarly, the fusion of α-amino acid esters with aromatic aldehydes can lead to the formation of oxazolidines and thiazolidines, which upon further reactions can yield benzothiazole derivatives . Copper-catalyzed oxidative decarboxylative arylation is another method that can be used to synthesize 2-aryl benzothiazoles .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as NMR and mass spectrometry . The introduction of substituents like oxetane can influence the electronic structure and molecular packing, which in turn affects the compound's reactivity and biological properties .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including oxidative decarboxylation , Mannich reactions , and cyclization to form bicyclic compounds . The presence of functional groups such as oxetane can also influence the reactivity of these compounds in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. For example, the introduction of fluorine atoms can significantly alter the cytotoxicity and specificity of benzothiazole derivatives against cancer cell lines . The aggregation-induced emission properties of benzothiazole-substituted tetraphenylethylenes demonstrate the impact of molecular structure on photophysical properties .

Relevant Case Studies

Several studies have demonstrated the antitumor properties of benzothiazole derivatives. For instance, 2-(4-Aminophenyl)benzothiazoles have shown selective growth inhibitory properties against human cancer cell lines, with metabolism playing a crucial role in their selective profile of anticancer activity . Fluorinated benzothiazoles have been potently cytotoxic in vitro against sensitive human breast cancer cell lines . Additionally, 2-hydroxy benzothiazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing potent cytotoxic effects against MCF-7 breast cancer cells .

Applications De Recherche Scientifique

Corrosion Inhibition

Benzothiazole derivatives have been explored for their corrosion inhibiting properties. For example, experimental and theoretical studies revealed that certain benzothiazole derivatives offer substantial protection against steel corrosion in acidic environments. These compounds exhibit high inhibition efficiency by adsorbing onto metal surfaces through physical and chemical means, suggesting their potential as effective corrosion inhibitors in industrial applications (Hu et al., 2016).

Synthesis of Pharmaceuticals

Benzothiazoles serve as key intermediates in the synthesis of various pharmaceutical compounds. A notable application includes the TEMPO-catalyzed electrolytic C–H thiolation, enabling the synthesis of benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. This method provides a metal- and reagent-free approach to synthesizing these compounds, highlighting the versatility of benzothiazoles in drug synthesis (Qian et al., 2017).

Anticancer Research

Benzothiazole derivatives have demonstrated potential as anticancer agents. For instance, certain derivatives have shown cytotoxic effects towards tumor cells through mechanisms involving reactive oxygen species generation and mitochondrial-mediated death signaling. These findings underscore the therapeutic potential of benzothiazole derivatives in developing new anticancer treatments (Repický et al., 2009).

Antimicrobial Activity

The synthesis and evaluation of benzothiazole derivatives have also revealed their antimicrobial properties. New compounds synthesized from benzothiazole have been assessed for their effectiveness against bacterial and fungal strains, showing broad-spectrum antimicrobial activity. This suggests their application in developing new antimicrobial agents (Rajeeva et al., 2009).

Sensing and Detection

Benzothiazole-based compounds have been used in developing sensors for physiological pH sensing. For instance, a benzothiazole-based aggregation-induced emission luminogen exhibited reversible acid/base-switched emission transitions, suitable for detecting pH fluctuations in biosamples. This application highlights the potential of benzothiazole derivatives in creating sensitive and selective sensors for biochemical and environmental monitoring (Li et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-(oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRGSWTZHHWHGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)OC3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2549587.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)